Product packaging for Methyl(naphthalen-1-yl)carbamic acid(Cat. No.:CAS No. 87980-66-3)

Methyl(naphthalen-1-yl)carbamic acid

Cat. No.: B14385507
CAS No.: 87980-66-3
M. Wt: 201.22 g/mol
InChI Key: QWNADYWYMJGNAC-UHFFFAOYSA-N
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Description

Methyl(naphthalen-1-yl)carbamic acid is an organic compound of significant interest in scientific research and development, primarily serving as a versatile synthetic intermediate. While specific data on this acid is limited, its close derivative, Methyl(naphthalen-1-yl)carbamyl chloride, is well-documented and highlights the research value of this chemical class . This compound features a naphthalene ring system coupled with a carbamic acid functional group, a structure commonly explored in medicinal chemistry. Its primary research application lies as a precursor for the synthesis of various carbamate derivatives, which are known to exhibit notable biological activities. For instance, carbamate-bearing compounds have demonstrated antitumor and anti-angiogenesis properties in scientific studies . The reactivity of the carbamic acid group allows researchers to generate diverse libraries of compounds for high-throughput screening and structure-activity relationship (SAR) studies. In industrial research, this compound and its analogs are used in the production of specialty chemicals and materials with specific properties . N-methyl carbamates, as a class, are also widely utilized as insecticides, functioning through anticholinesterase activity . As a standard handling practice, this product must be stored under an inert atmosphere such as argon or nitrogen at low temperatures (e.g., –20°C) in airtight, amber glass vials to prevent degradation, particularly hydrolysis . Please note that this product is intended for research purposes only. It is not categorized as a medicine or drug and is strictly for use in laboratory settings. It is not approved for the prevention, treatment, or cure of any medical condition. Any form of bodily introduction into humans or animals is strictly prohibited by law .

Structure

2D Structure

Chemical Structure Depiction
molecular formula C12H11NO2 B14385507 Methyl(naphthalen-1-yl)carbamic acid CAS No. 87980-66-3

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

87980-66-3

Molecular Formula

C12H11NO2

Molecular Weight

201.22 g/mol

IUPAC Name

methyl(naphthalen-1-yl)carbamic acid

InChI

InChI=1S/C12H11NO2/c1-13(12(14)15)11-8-4-6-9-5-2-3-7-10(9)11/h2-8H,1H3,(H,14,15)

InChI Key

QWNADYWYMJGNAC-UHFFFAOYSA-N

Canonical SMILES

CN(C1=CC=CC2=CC=CC=C21)C(=O)O

Origin of Product

United States

Synthetic Methodologies for N Methyl N Arylcarbamic Acids

Direct Carbon Dioxide Capture by N-Methyl-(1-naphthyl)amine

The direct reaction of secondary amines with carbon dioxide (CO2) presents an atom-economical route to carbamic acids. This method is particularly relevant in the context of carbon capture and utilization (CCU) technologies. The formation of Methyl(naphthalen-1-yl)carbamic acid from N-methyl-(1-naphthyl)amine and CO2 is governed by a sensitive equilibrium that is influenced by several factors, including the solvent system and the acid-base properties of the reactants and products.

Influence of Solvent Polarity and Aproticity on Carbamic Acid Formation

The choice of solvent plays a critical role in the reaction between amines and CO2. Studies on ω-(1-naphthyl)alkylamines have demonstrated that the formation of carbamic acid is highly dependent on the solvent's properties. researchgate.net In protophilic, highly dipolar, aprotic solvents such as dimethyl sulfoxide (B87167) (DMSO), dimethylformamide (DMF), and pyridine, the bubbling of CO2 through solutions of naphthylalkylamines leads to the complete conversion of the amine to the corresponding carbamic acid. researchgate.net In contrast, in a less polar, though still protophilic and aprotic, solvent like dioxane, a mixture of the carbamic acid and the corresponding ammonium (B1175870) carbamate (B1207046) is observed. researchgate.net

This selectivity is attributed to the ability of polar aprotic solvents to stabilize the carbamic acid form over the ammonium carbamate salt. The solvent's polarity and its ability to accept protons (protophilicity) without donating them (aproticity) are key to favoring the formation of the undissociated carbamic acid.

Investigation of Acid-Base Equilibria Governing Product Selectivity in CO2-Amine Reactions

The selective formation of carbamic acid over ammonium carbamate in non-aqueous, polar aprotic solvents can be explained by the acid-base equilibria at play. researchgate.net The reaction of an amine with CO2 to form a carbamic acid is a reversible process. The resulting carbamic acid is, as the name suggests, acidic and can react with another molecule of the basic amine to form an ammonium carbamate salt.

In protophilic, dipolar, aprotic solvents, it is proposed that the pKa of the formed carbamic acid is larger than that of the starting amine. researchgate.net This difference in acidity prevents the amine from deprotonating the carbamic acid, thus shifting the equilibrium towards the undissociated carbamic acid. researchgate.net This principle is crucial for the selective synthesis of this compound via the direct carboxylation of N-methyl-(1-naphthyl)amine.

Synthetic Routes Involving Isocyanate Precursors and Derivatives

A well-established method for the synthesis of carbamates, which can be considered derivatives of carbamic acids, involves the use of isocyanate precursors. While the direct isolation of this compound from this route is challenging due to its instability, the underlying chemistry is fundamental. A notable industrial example is the synthesis of 1-naphthyl N-methylcarbamate, commercially known as Carbaryl (B1668338). google.com This process involves the reaction of 1-naphthol (B170400) with methyl isocyanate in an inert solvent, often in the presence of a basic catalyst like triethylamine. google.com

Although this reaction yields a carbamate ester rather than the free carbamic acid, it highlights the utility of isocyanates as key intermediates. The formation of this compound would conceptually involve the reaction of N-methyl-(1-naphthyl)amine with an isocyanate equivalent, followed by hydrolysis, or more directly, the controlled reaction of 1-naphthyl isocyanate with a methylating agent under specific conditions, though this is a less common approach. The handling of highly toxic reagents like methyl isocyanate necessitates careful safety precautions. tcichemicals.comtcichemicals.com To mitigate these risks, surrogates for methyl isocyanate, such as N-succinimidyl methylcarbamate, have been developed. These safer alternatives react with amines in the presence of a base to yield the corresponding N-methylcarbamate. tcichemicals.comtcichemicals.com

Rearrangement Reactions and Transamidation Strategies for Carbamic Acid Analogues

Rearrangement reactions provide indirect pathways to isocyanates, which are valuable precursors for carbamic acid derivatives. The Curtius and Hofmann rearrangements are classic examples of such transformations. libretexts.orgorganic-chemistry.org

The Curtius rearrangement involves the thermal or photochemical decomposition of an acyl azide, which rearranges to form an isocyanate with the loss of nitrogen gas. libretexts.org This isocyanate can then be trapped by a nucleophile. If water is used as the nucleophile, it adds to the isocyanate to form a carbamic acid, which is often unstable and decarboxylates to yield an amine. libretexts.org However, by carefully controlling the reaction conditions, the intermediate carbamic acid or its derivatives can potentially be isolated or utilized in situ.

The Hofmann rearrangement converts a primary amide to a primary amine with one fewer carbon atom via an isocyanate intermediate. organic-chemistry.org Similar to the Curtius rearrangement, the isocyanate can be intercepted by nucleophiles to form carbamic acid derivatives.

Transamidation represents another strategy for the synthesis of carbamic acid analogues. This method involves the exchange of the amine portion of an amide with another amine. While not a direct route to carbamic acids, it can be employed to modify existing carbamate structures and is a field of active research for the formation of amide bonds under milder conditions.

Green Chemistry Approaches and Sustainable Synthetic Protocols for Carbamic Acid Formation

In recent years, there has been a significant push towards the development of more environmentally benign and sustainable chemical processes. The synthesis of carbamic acids and their derivatives is no exception. A key focus in this area is the utilization of carbon dioxide as a renewable, non-toxic, and abundant C1 feedstock. rsc.org

Direct carboxylation of amines with CO2, as discussed in section 2.1, is inherently a green approach as it avoids the use of hazardous reagents like phosgene (B1210022) and its derivatives, which are traditionally used in isocyanate synthesis. rsc.org The development of catalytic systems that can efficiently promote the reaction of CO2 with amines under mild conditions is a major goal.

Chemical Reactivity and Transformation Pathways of Methyl Naphthalen 1 Yl Carbamic Acid

Hydrolytic Stability and Mechanistic Pathways of Degradation

The stability of N-aryl carbamic acids in aqueous environments is a critical parameter influencing their persistence and transformation. The hydrolysis of these compounds involves the cleavage of the carbamate (B1207046) linkage and is significantly influenced by the pH of the medium. The structurally similar N-methyl carbamate pesticide, Carbaryl (B1668338) (1-naphthyl-N-methylcarbamate), provides a well-studied proxy for understanding these processes.

The hydrolysis of N-aryl carbamates is subject to catalysis by both acids and bases, but the rate is most significantly accelerated under alkaline conditions. clemson.edu Acid-catalyzed hydrolysis is generally not a significant degradation pathway for compounds like Carbaryl. clemson.edu In contrast, the rate of hydrolysis increases substantially with increasing pH, particularly in the alkaline range (pH > 7). clemson.edu

Under neutral conditions (pH ≈ 7), hydrolysis is slow. However, as the concentration of hydroxide (B78521) ions increases, they act as potent nucleophiles, accelerating the degradation process. clemson.edu This pH dependency means that the environmental persistence of such compounds can vary dramatically between different aqueous bodies.

The table below, based on data for the analogous compound Carbaryl, illustrates the profound effect of pH on the rate of hydrolysis.

pHHalf-life (t1/2)Reference Compound
6.015 daysCarbaryl
7.01-2 daysCarbaryl
8.0~4 hoursCarbaryl
9.0~20 minutesCarbaryl
10.0~2 minutesCarbaryl

Data is illustrative and based on reported values for Carbaryl to demonstrate pH dependency.

The hydrolysis of carbamic acids proceeds via nucleophilic substitution at the carbonyl carbon. masterorganicchemistry.com In alkaline media, two primary mechanisms are recognized for secondary N-aryl carbamates: a bimolecular nucleophilic acyl substitution (BAc2) and a unimolecular elimination-conjugate base (E1cB) mechanism. rsc.orgscielo.br

BAc2 Mechanism: This pathway involves a direct attack of a nucleophile, such as a hydroxide ion (OH⁻), on the electrophilic carbonyl carbon of the carbamate. rsc.org This addition leads to the formation of a transient, unstable tetrahedral intermediate. The intermediate then collapses, with the C-O bond to the naphthyl group cleaving, releasing the phenolate (B1203915) (or in this case, naphtholate) anion and the unstable methylcarbamic acid, which subsequently decomposes to methylamine (B109427) and carbon dioxide. researchgate.net

E1cB Mechanism: This mechanism becomes significant under strongly basic conditions. It is a two-step process initiated by the rapid and reversible deprotonation of the nitrogen atom by a hydroxide ion, forming a conjugate base (an N-anion). rsc.org In the second, rate-determining step, this intermediate expels the naphtholate leaving group, forming a highly reactive methyl isocyanate intermediate. The methyl isocyanate is then rapidly attacked by water to form methylcarbamic acid, which, as in the BAc2 pathway, decomposes to methylamine and carbon dioxide. nih.gov

Thermal Decomposition Profiles and Products

When subjected to elevated temperatures, N-aryl carbamates undergo thermal decomposition. The specific products and decomposition temperatures are dependent on the compound's structure and the conditions applied. For N-arylcarbamates, decomposition generally occurs at temperatures ranging from 150 °C to over 350 °C. cdnsciencepub.comresearchgate.net

Two principal competing pathways are described for the thermal decomposition of related carbamates:

Elimination to Amine and Carbon Dioxide: The carbamic acid can decompose via a cyclic transition state, leading to the formation of the corresponding amine, carbon dioxide, and an olefin. cdnsciencepub.com For Methyl(naphthalen-1-yl)carbamic acid, this pathway would result in the formation of 1-aminonaphthalene and methylamine, along with carbon dioxide, as the parent acid itself is unstable.

Cleavage to Isocyanate and Alcohol: An alternative pathway involves the cleavage of the carbamate linkage to produce an isocyanate and an alcohol. researchgate.net In the case of this compound, this would theoretically yield 1-naphthol (B170400) and methyl isocyanate.

The table below summarizes the potential products from the thermal decomposition of this compound.

Decomposition PathwayPotential Products
Decarboxylation/Elimination1-Aminonaphthalene, Methylamine, Carbon Dioxide
Cleavage1-Naphthol, Methyl Isocyanate

Photochemical Transformations of N-Aryl Carbamic Acid Derivatives

N-aryl carbamic acid derivatives are photochemically active due to the presence of the aromatic chromophore, which can absorb ultraviolet radiation. Upon absorption of light, these molecules can undergo various transformations, with the photo-Fries rearrangement being a characteristic reaction. wikipedia.org

The most common photochemical event for N-aryl carbamates is the photo-Fries rearrangement. wikipedia.org The reaction is initiated by the absorption of a photon, which promotes the molecule to an excited singlet state. From this excited state, the primary process is the homolytic cleavage of the ester C–O bond (β-cleavage), which is often more favorable than N-C bond cleavage. jst.go.jpresearchgate.net

This cleavage generates a radical pair—a naphthoxy radical and a methylcarbamoyl radical—within a solvent cage. researchgate.net The subsequent fate of this radical pair determines the final products:

Rearrangement: The radicals can recombine within the solvent cage. The naphthoxy radical has high spin density at the ortho and para positions, leading to the recombination of the methylcarbamoyl radical at these sites. jst.go.jp This results in the formation of ortho- and para-hydroxy-N-methyl-naphthalene-carboxamide isomers.

Cleavage Products: If the radicals escape the solvent cage, they can abstract hydrogen atoms from the solvent or undergo other reactions, leading to the formation of 1-naphthol and other secondary products. dtic.mil

The outcome of photochemical reactions can be highly dependent on the wavelength of the incident radiation. nih.gov The choice of irradiation wavelength can influence which electronic state is populated and the efficiency of different photochemical pathways. researchgate.net

For a molecule like this compound, the naphthalene (B1677914) ring acts as the primary chromophore. Irradiation at different wavelengths corresponding to different absorption bands of the naphthalene system could potentially lead to different excited states with distinct reactivities. For example, excitation to a higher energy excited state (S₂) might open up different reaction channels or alter the quantum yield of the photo-Fries rearrangement compared to excitation to the lowest energy singlet state (S₁). researchgate.net

While specific data for this compound are not available, the general principles of photochemistry suggest that the ratio of photo-Fries products to simple cleavage products could be altered by changing the irradiation wavelength.

The following table provides a conceptual overview of how wavelength could influence the photochemical pathways.

Irradiation WavelengthPotential Predominant PathwayRationale
Longer Wavelength (e.g., >290 nm)Photo-Fries RearrangementExcitation to the lowest excited singlet state (S₁) often favors rearrangement from the caged radical pair.
Shorter Wavelength (e.g., <254 nm)Increased Cleavage/FragmentationExcitation to higher energy states (S₂) may provide excess energy, leading to more efficient bond cleavage and escape of radicals from the solvent cage.

Reactions with Electrophilic and Nucleophilic Species

The reactivity of this compound is dictated by the nucleophilic character of the nitrogen atom and the electrophilic character of the carbonyl carbon. The presence of the naphthalene ring also introduces the possibility of electrophilic aromatic substitution reactions.

The formation of carbamic acids from primary or secondary amines and carbon dioxide is a reversible process. mdpi.com In the case of this compound, the lone pair of electrons on the nitrogen atom of N-methyl-1-naphthylamine can act as a nucleophile, attacking the electrophilic carbon atom of carbon dioxide. researchgate.net This reaction is typically in equilibrium, and the resulting carbamic acid is prone to decarboxylation, reverting to the starting amine and carbon dioxide. masterorganicchemistry.comrsc.org

Reaction with Electrophiles:

The nitrogen atom of this compound is nucleophilic and can react with various electrophiles. However, the inherent instability of the carbamic acid itself often means that reactions occur with its conjugate base, the carbamate anion, or the parent amine. Carbamates are generally more stable than their corresponding carbamic acids.

The formation of the insecticide Carbaryl, which is the methyl ester of naphthalen-1-ylcarbamic acid, provides insight into the reactivity of the corresponding carbamate. In the synthesis of Carbaryl, 1-naphthol is treated with methyl isocyanate. wikipedia.org This reaction involves the nucleophilic attack of the 1-naphthoxide ion on the electrophilic carbonyl carbon of the isocyanate. While this is not a direct reaction of this compound, it demonstrates the susceptibility of the carbamate system to react with electrophiles at the carbonyl carbon.

The naphthalene ring of this compound can also undergo electrophilic aromatic substitution. The -NH(CH₃)COOH group is an activating group and directs incoming electrophiles to the ortho and para positions of the naphthalene ring. However, due to the lability of the carbamic acid group, such reactions may be complicated by decarboxylation.

Reaction with Nucleophiles:

The primary site for nucleophilic attack on this compound is the electrophilic carbonyl carbon. This can lead to the cleavage of the C-O or C-N bond. For instance, hydrolysis of the carbamic acid or its esters (like Carbaryl) is a common reaction. Under basic conditions, Carbaryl is hydrolyzed to 1-naphthol and methylcarbamic acid, which then decomposes to methylamine and carbon dioxide. chemicalbook.comguidechem.com This indicates that the carbonyl carbon is susceptible to attack by nucleophiles such as hydroxide ions.

The general reactivity of carbamates, which are derivatives of carbamic acids, with nucleophiles is well-established. They are more reactive than amides but less reactive than acid chlorides or anhydrides. guidechem.com

Interactive Data Table: Reactivity of this compound Functional Groups

Functional GroupType of ReagentExpected Reaction
Amine (Nitrogen)ElectrophilesNucleophilic attack on the electrophile
Carbonyl (Carbon)NucleophilesNucleophilic acyl substitution
Naphthalene RingElectrophilesElectrophilic aromatic substitution
Carboxylic AcidBasesDeprotonation to form carbamate

Characterization of Acid-Base Equilibria and Protonation Behavior in Various Media

Carbamic acids are amphoteric, meaning they can act as both an acid and a base. The carboxylic acid group can donate a proton, while the nitrogen atom can accept a proton. In aqueous solution, an equilibrium exists between the neutral carbamic acid, its zwitterionic form, the carbamate anion, and the protonated carbamic acid.

The basicity of the nitrogen atom is also a key factor. The predicted pKa for the conjugate acid of the related compound N-methyl-1-naphthalenemethylamine is approximately 9.38. This suggests that the nitrogen atom in this compound is basic and can be protonated in acidic media. However, it's important to note that the electron-withdrawing nature of the adjacent carbonyl group in the carbamic acid will reduce the basicity of the nitrogen compared to the parent amine. The pKa for nitrogen protonation of carbamates to form a zwitterionic species is estimated to be around -4, indicating that this only occurs in very strongly acidic conditions. acs.org

In acidic media (low pH), the nitrogen atom is likely to be protonated, forming a cationic species. As the pH increases, the carboxylic acid group will deprotonate to form the neutral carbamic acid or its zwitterion. At still higher pH values, the carboxylic acid group will be fully deprotonated, leading to the formation of the carbamate anion.

The stability of this compound is also pH-dependent. In both acidic and basic solutions, the compound is susceptible to hydrolysis and decarboxylation. The stability of carbamates, the conjugate bases of carbamic acids, has been shown to be influenced by the electronic properties of the substituents. nih.gov Generally, carbamic acids are unstable and readily decompose to the corresponding amine and carbon dioxide, with the lifetime of the zwitterionic intermediate estimated to be in the range of 10⁻⁸ to 10⁻¹⁰ seconds. acs.org

Interactive Data Table: Predicted Acid-Base Properties

SpeciesPredominant Form at Low pHPredominant Form at Neutral pHPredominant Form at High pH
This compoundC₁₀H₇NH(CH₃)COOH₂⁺C₁₀H₇N(CH₃)COOH / C₁₀H₇N⁺H(CH₃)COO⁻C₁₀H₇N(CH₃)COO⁻

Advanced Spectroscopic Characterization and Computational Chemistry

Vibrational Spectroscopy (FT-IR, Raman) for Conformational and Bonding Analysis

Vibrational spectroscopy, encompassing Fourier-transform infrared (FT-IR) and Raman techniques, provides critical insights into the functional groups and bonding arrangements within Methyl(naphthalen-1-yl)carbamic acid. The spectra are characterized by distinct bands corresponding to the vibrations of the carbamate (B1207046) moiety and the naphthalene (B1677914) ring system.

Analysis of related carbamate compounds allows for the assignment of characteristic vibrational frequencies. rsc.org Key FT-IR absorption bands are expected in specific regions: the N-H stretching vibration typically appears as a sharp band in the 3300-3400 cm⁻¹ range. The carbonyl (C=O) stretching vibration is one of the most intense and characteristic peaks, expected around 1700-1730 cm⁻¹. The C-N stretching and N-H bending vibrations are anticipated in the 1500-1620 cm⁻¹ and 1200-1370 cm⁻¹ regions, respectively. rsc.org The C-O stretching of the ester group will also produce a strong band, typically between 1000-1220 cm⁻¹. rsc.org

The naphthalene group contributes its own set of characteristic vibrations. Aromatic C-H stretching modes are found above 3000 cm⁻¹, while aromatic C=C ring stretching vibrations occur in the 1450-1600 cm⁻¹ region. researchgate.net Out-of-plane C-H bending vibrations below 900 cm⁻¹ are also indicative of the substitution pattern on the aromatic ring.

Raman spectroscopy complements FT-IR, particularly in identifying vibrations of the non-polar naphthalene skeleton. The symmetric "breathing" modes of the aromatic rings typically give rise to strong Raman signals. researchgate.net Conformational analysis is aided by observing shifts in key vibrational bands, such as the N-H and C=O stretches, which are sensitive to intermolecular hydrogen bonding and the rotational conformation (rotamers) around the N-C(O) bond.

Table 1: Predicted Characteristic Vibrational Frequencies for this compound

Functional Group Vibrational Mode Expected Frequency Range (cm⁻¹)
N-H Stretching 3300 - 3400
Aromatic C-H Stretching 3000 - 3100
C=O (Carbonyl) Stretching 1700 - 1730
N-H Bending 1500 - 1620
Aromatic C=C Ring Stretching 1450 - 1600
C-N Stretching 1200 - 1370

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment and Dynamics

Nuclear Magnetic Resonance (NMR) spectroscopy is the definitive method for elucidating the precise atomic connectivity of this compound in solution. Both ¹H and ¹³C NMR spectra provide a detailed map of the chemical environment of each nucleus.

The ¹H NMR spectrum is expected to show distinct signals for each type of proton. The three protons of the methyl (-OCH₃) group should appear as a sharp singlet, likely in the 3.7-3.9 ppm range, based on data from similar carbamate structures. chemicalbook.com The amide proton (N-H) would typically present as a broad singlet, with its chemical shift being highly dependent on solvent and concentration due to hydrogen bonding effects. The seven protons of the naphthalen-1-yl group will produce a complex series of multiplets in the aromatic region, generally between 7.4 and 8.2 ppm, due to spin-spin coupling between adjacent protons. researchgate.net

The ¹³C NMR spectrum provides complementary information. The methyl carbon is expected to resonate in the upfield region, around 52-55 ppm. The carbonyl carbon of the carbamate group will appear significantly downfield, typically in the 153-156 ppm range, due to the deshielding effect of the adjacent oxygen and nitrogen atoms. The ten carbons of the naphthalene ring will give rise to ten distinct signals in the aromatic region (approx. 110-135 ppm), with the carbon atom directly attached to the nitrogen (C1) being shifted relative to unsubstituted naphthalene. chemicalbook.com

NMR can also probe molecular dynamics. Restricted rotation around the C-N amide bond, a known feature of carbamates, can lead to the broadening of NMR signals at specific temperatures. acs.org This phenomenon arises from the partial double-bond character of the C-N bond, which can result in the existence of syn and anti rotational isomers that are slowly interconverting on the NMR timescale. acs.org

Table 2: Predicted ¹H NMR Chemical Shifts for this compound

Proton Type Multiplicity Predicted Chemical Shift (δ, ppm)
-OCH₃ Singlet 3.7 - 3.9
-NH Broad Singlet Variable (e.g., 6.5 - 8.5)

Table 3: Predicted ¹³C NMR Chemical Shifts for this compound

Carbon Type Predicted Chemical Shift (δ, ppm)
-OCH₃ 52 - 55
Aromatic -CH & -C 110 - 135

Electronic Absorption (UV-Vis) Spectroscopy and Aromaticity Effects

The electronic structure of this compound is investigated using UV-Vis spectroscopy. The spectrum is dominated by the strong light-absorbing properties of the naphthalene chromophore, which is a highly aromatic and conjugated system. Unsubstituted naphthalene exhibits characteristic absorption bands corresponding to π→π* electronic transitions. nist.gov

The presence of the methylcarbamate group (-NHCOOCH₃) attached to the naphthalene ring modifies the absorption profile. The nitrogen atom's lone pair of electrons can participate in resonance with the aromatic π-system, making the carbamate group an auxochrome. This electronic interaction typically leads to a bathochromic shift (a shift to longer wavelengths) and a hyperchromic effect (an increase in absorption intensity) of the naphthalene absorption bands. researchgate.net The resulting spectrum is expected to show strong absorption maxima in the ultraviolet region, with the precise wavelengths and molar absorptivities dependent on the electronic interplay between the substituent and the aromatic core. The high degree of aromaticity in the naphthalene system is fundamental to these electronic properties, as it provides the extensive network of delocalized π-electrons that undergo transitions upon absorption of UV radiation. youtube.com

Mass Spectrometry for Molecular Structure Confirmation and Fragmentation Studies

Mass spectrometry (MS) is employed to confirm the molecular weight and investigate the fragmentation patterns of this compound, providing further structural verification. The molecular formula is C₁₂H₁₁NO₂, corresponding to a molecular weight of 201.22 g/mol . nih.gov

In electron ionization (EI) mass spectrometry, the spectrum is expected to show a distinct molecular ion peak (M⁺˙) at a mass-to-charge ratio (m/z) of 201, confirming the compound's molecular mass. nih.gov The fragmentation of this molecular ion provides valuable structural information. A prominent fragmentation pathway would involve the loss of a methoxy (B1213986) radical (•OCH₃) to yield a fragment at m/z 170, or the loss of methanol (B129727) (CH₃OH) via rearrangement, leading to an ion at m/z 169, which corresponds to naphthalenyl isocyanate. nih.gov Another significant fragmentation could be the cleavage of the N-C bond, leading to the formation of the naphthalen-1-aminium radical cation at m/z 143. Further fragmentation of the naphthalene ring can lead to smaller ions, such as the one observed at m/z 115, which corresponds to the indenyl cation, a common fragment derived from naphthalene systems. nih.gov

Table 4: Key Mass Spectrometry Fragments for this compound

m/z Proposed Fragment Identity
201 [M]⁺˙ (Molecular Ion)
169 [M - CH₃OH]⁺˙ (Naphthalenyl isocyanate)
115 [C₉H₇]⁺ (Indenyl cation)

Data sourced from PubChem. nih.gov

Quantum Chemical Calculations and Theoretical Studies

Quantum chemical calculations, particularly using Density Functional Theory (DFT), are powerful tools for determining the most stable three-dimensional structure and exploring the conformational possibilities of this compound. Geometric optimization calculations can predict bond lengths, bond angles, and dihedral angles with high accuracy.

A key structural feature of carbamates is the potential for rotational isomerism (rotamers) around the N-C(O) bond due to its partial double-bond character from amide resonance. acs.org This leads to two primary planar conformations: syn and anti. Theoretical calculations can determine the ground-state energies of these conformers, revealing which is more stable and the energy barrier for their interconversion. The resulting potential energy surface, or conformational landscape, provides a detailed picture of the molecule's flexibility and preferred shapes. These studies often show that the relative stability of conformers can be influenced by intramolecular hydrogen bonding and steric interactions. acs.org

Theoretical methods are also used to analyze the electronic structure of the molecule. Molecular Orbital (MO) theory helps in understanding its chemical reactivity and spectroscopic properties. The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are of particular interest. For this compound, the HOMO and LUMO are expected to be predominantly π-type orbitals localized on the electron-rich naphthalene ring system. The energy difference between the HOMO and LUMO (the HOMO-LUMO gap) is a critical parameter that correlates with the molecule's electronic excitability and corresponds to the lowest energy electronic transition observed in the UV-Vis spectrum.

Furthermore, computational models can map the electrostatic potential and calculate the partial atomic charges, revealing the charge distribution across the molecule. This analysis identifies electron-rich (nucleophilic) and electron-poor (electrophilic) sites. In this molecule, the oxygen atoms of the carbonyl and methoxy groups are expected to carry significant negative charge, while the carbonyl carbon is an electrophilic center. This information is invaluable for predicting the molecule's reactivity and intermolecular interaction patterns.

Prediction of Spectroscopic Parameters (e.g., vibrational frequencies, chemical shifts)

Computational quantum chemistry, particularly Density Functional Theory (DFT), has become a standard method for the accurate prediction of spectroscopic parameters. d-nb.info These calculations allow for the assignment of experimental spectra and a deeper understanding of the molecule's vibrational modes and electronic environment.

Vibrational Frequencies: Theoretical calculations can predict the infrared (IR) and Raman spectra of a molecule. By computing the second derivatives of the energy with respect to the atomic coordinates, a set of normal vibrational modes and their corresponding frequencies can be determined. nih.gov These calculated frequencies are often scaled by an empirical factor to correct for anharmonicity and other systematic errors inherent in the computational method. nih.gov

Table 1: Illustrative Predicted Vibrational Frequencies for Naphthalene-Related Moieties Note: This table presents typical frequency ranges for functional groups found in or similar to this compound, based on computational studies of analogous compounds. nih.govnih.govmdpi.com

Vibrational ModeTypical Calculated Wavenumber (cm⁻¹)Description
Aromatic C-H Stretch3000 - 3150Stretching vibrations of the C-H bonds on the naphthalene ring. mdpi.com
Carbonyl (C=O) Stretch1700 - 1750Stretching of the double bond in the carbamic acid group. mdpi.com
Aromatic C=C Stretch1450 - 1600In-plane stretching of the carbon-carbon bonds within the naphthalene ring system. nih.gov
N-H Bend1500 - 1580Bending motion of the N-H bond in the carbamic acid moiety.
C-N Stretch1200 - 1350Stretching of the carbon-nitrogen single bond.
C-H Out-of-Plane Bend750 - 950Bending of the aromatic C-H bonds out of the plane of the naphthalene ring. nih.gov

Nuclear Magnetic Resonance (NMR) Chemical Shifts: Theoretical prediction of NMR chemical shifts is another critical application of computational chemistry. nih.gov The GIAO (Gauge-Including Atomic Orbital) method is commonly used within a DFT framework to calculate the magnetic shielding tensors for each nucleus. nih.gov These values are then converted to chemical shifts by referencing them against a standard compound, such as tetramethylsilane (B1202638) (TMS). mdpi.com

Calculations can predict both ¹H and ¹³C NMR chemical shifts. The accuracy of these predictions is often high enough to distinguish between different isomers and to aid in the complete assignment of complex experimental spectra. nih.gov Recent advancements using machine learning and deep neural networks, trained on large datasets of experimental and calculated shifts, have further improved predictive accuracy, with mean absolute errors for ¹H shifts falling below 0.2 ppm in many cases. nih.govnih.gov

Table 2: Illustrative Predicted ¹³C and ¹H NMR Chemical Shifts for Naphthalene-Related Moieties Note: This table shows typical chemical shift ranges for nuclei in environments similar to those in this compound, based on computational and experimental data for analogous structures. mdpi.commdpi.com

NucleusEnvironmentTypical Chemical Shift (ppm)
¹³CCarboxylic Carbon (C=O)160 - 180
¹³CNaphthalene Ring (quaternary)130 - 140
¹³CNaphthalene Ring (CH)110 - 130
¹³CMethyl Carbon (N-CH₃)25 - 40
¹HNaphthalene Ring7.0 - 8.5 mdpi.com
¹HN-H ProtonVariable, often broad
¹HMethyl Protons (N-CH₃)2.5 - 3.5

Computational Modeling of Reaction Mechanisms and Transition States

Computational chemistry is instrumental in mapping out the potential energy surfaces of chemical reactions. This allows for the identification of reactants, products, intermediates, and, most importantly, transition states. By calculating the energies of these species, a reaction's feasibility, kinetics, and mechanism can be explored in detail.

For a molecule like this compound, computational modeling could be used to investigate various reactions, such as its synthesis, decomposition, or further functionalization. For example, a study on the combustion of 1-methylnaphthalene (B46632) highlighted that hydrogen abstraction from the methyl group is a dominant initial reaction pathway, leading to the formation of a 1-naphthylmethyl radical. mdpi.com Subsequent steps, including oxidation and isomerization, were modeled to build a comprehensive kinetic profile. mdpi.com

Similarly, computational studies on the reactions of N-propargyl hydrazides have utilized DFT to calculate the energy barriers for different cyclization pathways. acs.orgacs.org These calculations helped to elucidate why different metal catalysts (gold vs. silver) lead to divergent products by favoring different transition states. acs.orgacs.org By locating the transition state structure—a first-order saddle point on the potential energy surface—and calculating its energy relative to the reactants, the activation energy for a reaction step can be determined. This information is crucial for understanding reaction rates and selectivity.

Explicit and Implicit Solvent Models in Computational Studies

Chemical reactions are most often carried out in solution, and the solvent can have a profound effect on molecular geometry, stability, and reaction pathways. Computational studies must account for these solvent effects to produce physically meaningful results. Two primary approaches are used: explicit and implicit solvent models. wikipedia.org

Explicit Solvent Models: In this approach, individual solvent molecules are included in the simulation box along with the solute molecule. wikipedia.org This method provides the most detailed and physically accurate description of solute-solvent interactions, including specific hydrogen bonds and local solvent ordering. wikipedia.org However, the large number of atoms involved makes these calculations computationally very expensive, often limiting their use to molecular dynamics (MD) simulations aimed at sampling conformational space. lu.se

Implicit Solvent Models: Implicit models, also known as continuum models, represent the solvent as a continuous medium with a defined dielectric constant, rather than as individual molecules. wikipedia.orgnih.gov The solute is placed in a cavity within this dielectric continuum, and the electrostatic interaction between the solute and the solvent is calculated. nih.gov Popular implicit solvent models include the Polarizable Continuum Model (PCM) and the Generalized Born (GB) model. nih.gov These models are computationally much more efficient than explicit models and are widely used for geometry optimizations and frequency calculations in solution. nih.govarxiv.org The Solvation Model based on Density (SMD) is another widely used implicit model that is parameterized to accurately reproduce solvation free energies for a wide range of solvents. d-nb.info

While efficient, implicit models cannot capture specific local interactions like hydrogen bonding and may fail to accurately represent systems where the local solvent structure is critical. wikipedia.orgbris.ac.uk Hybrid models, which combine a quantum mechanical (QM) treatment of the solute with a molecular mechanics (MM) description of a few explicit solvent molecules in the first solvation shell, all embedded within an implicit solvent continuum, offer a compromise between accuracy and computational cost. wikipedia.org

Role As a Chemical Intermediate and Precursor in Organic Synthesis

Utility in the Synthesis of Complex Naphthyl-Containing Organic Molecules

The presence of the naphthalene (B1677914) ring system makes Methyl N-(naphthalen-1-yl)carbamate an important starting material for constructing larger, polycyclic, and functionally diverse molecules. A significant application lies in its use in multicomponent reactions (MCRs), which are highly efficient chemical processes where three or more reactants combine in a single step to form a product that contains portions of all the initial components.

One such methodology is the one-pot, three-component synthesis of 1-carbamato-alkyl-2-naphthol derivatives. researchgate.net In this reaction, an aldehyde, 2-naphthol, and a carbamate (B1207046) like Methyl N-(naphthalen-1-yl)carbamate are condensed in the presence of a catalyst. This approach is noted for its high yields, shorter reaction times, and straightforward workup procedures, representing an efficient pathway to complex molecular scaffolds. researchgate.net The reaction integrates the carbamate directly into a new, larger molecular framework, highlighting its utility as a key structural contributor.

Table 1: Examples of 1-Carbamato-alkyl-2-naphthol Derivatives via Multicomponent Reaction This table illustrates hypothetical products from the reaction between 2-naphthol, Methyl N-(naphthalen-1-yl)carbamate, and various aldehydes, based on the described methodology.

Aldehyde ReactantProduct Name
Benzaldehyde(2-Hydroxynaphthalen-1-yl)(phenyl)methyl (naphthalen-1-yl)carbamate
4-Chlorobenzaldehyde(4-Chlorophenyl)(2-hydroxynaphthalen-1-yl)methyl (naphthalen-1-yl)carbamate
4-Methoxybenzaldehyde(2-Hydroxynaphthalen-1-yl)(4-methoxyphenyl)methyl (naphthalen-1-yl)carbamate
Furan-2-carbaldehyde(Furan-2-yl)(2-hydroxynaphthalen-1-yl)methyl (naphthalen-1-yl)carbamate

Precursor to Other Carbamate Derivatives (e.g., esters, ureas)

The carbamate functional group in Methyl N-(naphthalen-1-yl)carbamate is amenable to various transformations, allowing it to serve as a precursor to a wide array of other functional groups, most notably ureas and other carbamate esters.

Synthesis of Ureas: A well-established transformation of N-aryl carbamates is their conversion to N,N'-substituted ureas. This provides a mild, efficient, and safer alternative to traditional methods that often employ hazardous reagents like phosgene (B1210022) or isocyanates. researchgate.netgoogle.com The synthesis involves reacting the carbamate with a primary or secondary amine, often in a solvent like dimethyl sulfoxide (B87167) (DMSO) at ambient temperatures. google.com This reaction displaces the methoxy (B1213986) group (-OCH3) with an amino group (-NRR'), generating the corresponding urea (B33335) in high yield. This method's simplicity, speed, and safety make it suitable for large-scale production. google.com

Table 2: Synthesis of N,N'-Substituted Ureas from Methyl N-(naphthalen-1-yl)carbamate This table shows potential urea derivatives formed by reacting Methyl N-(naphthalen-1-yl)carbamate with various amines.

Amine ReactantResulting Urea Product
Aniline1-(Naphthalen-1-yl)-3-phenylurea
Dibutylamine1,1-Dibutyl-3-(naphthalen-1-yl)urea
N-Methyl-2-(pyridin-2-yl)ethanamine1-Methyl-1-(2-(pyridin-2-yl)ethyl)-3-(naphthalen-1-yl)urea
AmmoniaN-(Naphthalen-1-yl)urea

Synthesis of Other Carbamate Esters: Through a process known as transcarbamoylation, the methyl group of the carbamate ester can be exchanged with other alkyl or aryl groups. By reacting Methyl N-(naphthalen-1-yl)carbamate with a different alcohol or phenol (B47542) in the presence of a suitable catalyst, a new carbamate ester is formed. This allows for the synthesis of a library of related carbamates from a single precursor.

Hydrolysis to Parent Amine: The carbamate can also be hydrolyzed under acidic or basic conditions to regenerate the parent amine, 1-naphthalenamine. rsc.org This reaction effectively makes the methoxycarbonyl group a protecting group for the amine, which can be removed when needed in a synthetic sequence.

Integration into Novel Synthetic Methodologies

Methyl N-(naphthalen-1-yl)carbamate and related N-aryl carbamates are increasingly integrated into modern synthetic strategies that prioritize efficiency, safety, and atom economy.

Green Chemistry Approaches: The use of this compound in solvent-free, multicomponent reactions as described previously is a prime example of its application in green chemistry. researchgate.net Such one-pot procedures reduce waste, minimize the use of hazardous solvents, and often require less energy compared to traditional multi-step syntheses.

Phosgene-Free Synthesis: Methodologies that use carbamates as stable, easy-to-handle intermediates for producing ureas and other derivatives avoid the need for highly toxic and difficult-to-handle reagents like phosgene and isocyanates. researchgate.netgoogle.com This represents a significant advancement in process safety and practicality.

Building Blocks in Medicinal Chemistry: The carbamate linkage is a key structural motif in medicinal chemistry, often used as a stable bioisostere for the more labile amide bond. acs.org Aryl carbamates are integral to the synthesis of various enzyme inhibitors. acs.org As such, Methyl N-(naphthalen-1-yl)carbamate can serve as a readily available building block for creating novel compounds with potential biological activity, where the naphthyl group provides a lipophilic scaffold and the carbamate serves as a key interaction or linking group.

Environmental Degradation Mechanisms Abiotic Pathways

Photolytic Degradation Pathways under Environmental Conditions

Photolysis, or photoinduced degradation, represents a significant pathway for the breakdown of carbaryl (B1668338) in surface waters and on soil surfaces. csbsju.edu This process can occur through two main mechanisms: direct and indirect photolysis. csbsju.edunih.gov Direct photolysis involves the direct absorption of solar radiation by the carbaryl molecule, leading to its decomposition. nih.gov Indirect photolysis, on the other hand, is mediated by naturally occurring photosensitizers in the environment that absorb light and produce reactive species, which then degrade the carbaryl. csbsju.edu

Key findings from research on carbaryl's photolytic degradation include:

Primary Products: The primary effect of ultraviolet (UV) radiation appears to be the cleavage of the ester bond in the carbaryl molecule. tandfonline.com The major degradation product identified in many studies is 1-naphthol (B170400). nih.govmdpi.com However, further reactions can lead to a variety of other products, including different naphthoquinones and hydroxyl-substituted naphthoquinones. nih.gov

Solvent-Dependent Pathways: The specific photoproducts can vary depending on the medium. For instance, studies conducted in acetonitrile, an organic solvent, identified phthalic anhydride (B1165640) and traces of 1,4-naphthalenedione as reaction products, which differ from those typically found in aqueous solutions. tandfonline.com

Indirect Photolysis Mediators: In natural waters, constituents like nitrate (B79036) and dissolved natural organic matter (NOM) can act as photosensitizers. csbsju.edu Nitrate can photochemically produce the highly reactive hydroxyl radical (HO•), which promotes the destruction of carbaryl. csbsju.edu NOM can contribute through several mechanisms, including the production of HO• or by direct energy transfer. csbsju.edu The relative importance of these indirect pathways can be seasonally and spatially dependent. csbsju.edu

Quantum Yield: The efficiency of phototransformation can be influenced by the surface on which the compound is present. The quantum yield for carbaryl's disappearance on a kaolin (B608303) surface, a type of clay mineral, was found to be approximately one order of magnitude higher than in aqueous solutions. mdpi.com

Hydrolytic Degradation in Aquatic Systems

Hydrolysis is a chemical reaction with water that serves as a primary abiotic degradation pathway for carbaryl in aquatic environments. nih.govclemson.edu This process is highly dependent on the pH of the water, with the rate of degradation varying significantly under different conditions. clemson.edu

Key characteristics of carbaryl's hydrolytic degradation are:

Primary Hydrolysis Product: The main product of carbaryl hydrolysis is 1-naphthol, formed along with methylamine (B109427). nih.govresearchgate.net This reaction involves the cleavage of the ester linkage in the carbamate (B1207046) structure. nih.gov

pH Dependence: Carbaryl is unstable under alkaline conditions and is easily hydrolyzed. nih.gov Alkaline hydrolysis is a significant degradation mechanism for carbamates. clemson.edu Conversely, acid-catalyzed hydrolysis is not considered an important mechanism for carbaryl. clemson.edu The compound's degradation is negligible at a pH of 3 but becomes very significant at a pH of 9. acs.org

Reaction Kinetics: The degradation of carbaryl via hydrolysis typically follows first-order reaction kinetics. tubitak.gov.tr This means the rate of the reaction is directly proportional to the concentration of carbaryl.

While hydrolysis can occur in pure water, the rates in natural aquatic systems are also influenced by various environmental factors. mdpi.comclemson.edu

Influence of Environmental Factors on Degradation Kinetics

The rate at which carbaryl degrades through photolytic and hydrolytic pathways is not constant but is influenced by a range of environmental factors. clemson.edunih.gov Understanding these factors is essential for predicting the compound's persistence in different environmental settings.

Key Influential Factors:

pH: As noted, pH is a critical factor, particularly for hydrolysis. The compound is significantly more stable in acidic to neutral water compared to alkaline water, where hydrolysis is rapid. nih.govclemson.edu The effect of pH also extends to photolysis; at lower pH values, the contribution of indirect photolytic pathways can increase significantly. csbsju.edu

Temperature: Temperature has a substantial effect on degradation kinetics. tubitak.gov.tr An increase in temperature generally accelerates the rate of degradation for both hydrolysis and microbial processes. nih.govtubitak.gov.tr For example, the half-life of carbaryl was found to be significantly shorter at 25°C (1–2 days) compared to 10°C (16–22 days). usm.my

Presence of Other Substances:

Dissolved Natural Organic Matter (NOM) and Nitrates: These substances can act as photosensitizers, promoting indirect photolysis and increasing the degradation rate. csbsju.edu However, NOM can also act as a scavenger for hydroxyl radicals, potentially reducing the degradation rate under certain conditions. csbsju.edu

Metal Ions: The presence of certain metal ions can affect the growth of microorganisms and their ability to degrade carbaryl. researchgate.net

Catalysts: In engineered systems, photocatalysts like titanium dioxide (TiO₂) and zinc oxide (ZnO) have been shown to greatly enhance the photodegradation of carbaryl under UV radiation. acs.orgmdpi.com

The interplay of these factors determines the ultimate degradation rate and half-life of carbaryl in the environment.

Table 1: Half-life of Carbaryl under Varying Environmental Conditions

Source: Data compiled from scientific literature. usm.my

Table of Compounds Mentioned

Future Research Directions in N Methyl N Naphthalen 1 Yl Carbamic Acid Chemistry

Development of Innovative and Eco-Friendly Synthetic Methodologies

Future research should prioritize the development of sustainable methods for generating N-Methyl-N-(naphthalen-1-yl)carbamic acid, likely as a transient species for in situ reactions. A primary avenue for exploration is the use of carbon dioxide (CO₂) as a C1 building block. nih.gov The reaction of N-methylnaphthalen-1-amine with CO₂ represents a green and atom-economical approach to the target carbamic acid. Investigations could focus on optimizing reaction conditions, such as temperature, pressure, and solvent, to favor the formation of the carbamic acid.

The use of catalysts will be crucial in developing efficient synthetic protocols. Research into both homogeneous and heterogeneous catalyst systems could yield significant advancements. For instance, the application of superbases like 1,8-diazabicyclo[5.4.0]undec-7-ene (DBU) has been shown to facilitate the reaction between amines and CO₂. acs.orgrsc.org Additionally, the use of metal-based catalysts or metal-complex-containing zeolites could enhance reaction rates and selectivity. nih.gov A continuous flow process for the synthesis could also be explored, offering advantages in terms of safety and scalability. acs.org

A comparative analysis of different eco-friendly synthetic approaches is warranted. The table below outlines potential methods for future investigation.

Synthetic MethodKey FeaturesPotential Advantages
Direct Carboxylation with CO₂Utilizes a renewable and non-toxic C1 source. Atom economical, environmentally benign.
Catalytic ConversionEmploys catalysts to improve reaction efficiency. nih.govLower energy requirements, higher yields.
Continuous Flow SynthesisReaction is performed in a continuously flowing stream. acs.orgImproved heat and mass transfer, safer handling of intermediates.
Electrochemical SynthesisUses electrical energy to drive the reaction. organic-chemistry.orgMild reaction conditions, high selectivity.

Exploration of Undiscovered Chemical Reactivity and Catalytic Transformations

Given the likely transient nature of N-Methyl-N-(naphthalen-1-yl)carbamic acid, research into its in situ reactivity is a key area for future work. The carbamic acid intermediate can be envisioned as a precursor to N-methyl-N-(naphthalen-1-yl)isocyanate through dehydration. organic-chemistry.org This isocyanate is a valuable synthon for the preparation of a variety of derivatives, including ureas and carbamates, by trapping with nucleophiles like amines and alcohols. organic-chemistry.org

The development of catalytic systems that can control the downstream reactivity of the in situ-generated carbamic acid is a significant research challenge. For example, bifunctional catalysts could be designed to first promote the formation of the carbamic acid and then facilitate its subsequent transformation in a tandem reaction sequence. nih.gov The exploration of metal-catalyzed cross-coupling reactions involving the carbamic acid or its derivatives could also lead to novel molecular architectures.

Furthermore, the potential for N-Methyl-N-(naphthalen-1-yl)carbamic acid to act as a ligand in organometallic chemistry is an unexplored frontier. The coordination of the carbamate (B1207046) moiety to a metal center could modulate the metal's catalytic activity and open up new avenues in catalysis. mdpi.com

Application of Advanced Computational Chemistry for Deeper Mechanistic Understanding

Computational chemistry offers powerful tools to investigate the structure, stability, and reactivity of transient species like N-Methyl-N-(naphthalen-1-yl)carbamic acid. epa.gov Density Functional Theory (DFT) calculations can be employed to model the reaction pathway for the formation of the carbamic acid from N-methylnaphthalen-1-amine and CO₂. rsc.org Such studies can provide valuable insights into the transition state geometry and activation energy of the reaction, aiding in the rational design of catalysts.

Mechanistic studies should also focus on the role of the solvent in stabilizing the carbamic acid intermediate. epa.gov Computational models can be used to simulate the solvation of the carbamic acid in different media, helping to identify optimal solvent systems for its generation and subsequent reactions. The potential for the formation of different conformers and their relative stabilities can also be assessed through computational methods.

A deeper understanding of the electronic structure of N-Methyl-N-(naphthalen-1-yl)carbamic acid is essential for predicting its reactivity. Molecular orbital calculations can reveal the distribution of electron density within the molecule and identify the most likely sites for nucleophilic or electrophilic attack. This knowledge will be invaluable for designing new reactions and functional materials based on this carbamic acid.

Potential for Non-Biological Functional Materials and Chemical Technologies

The unique structural features of N-Methyl-N-(naphthalen-1-yl)carbamic acid, particularly the presence of the bulky and electronically rich naphthalene (B1677914) moiety, suggest its potential for use in the development of novel functional materials. lifechemicals.comoled-intermediates.com For instance, polymers incorporating this carbamate unit could exhibit interesting optical or electronic properties. bohrium.comnih.gov The carbamate linkage is a key component of polyurethanes, and the incorporation of the naphthalenyl group could lead to materials with enhanced thermal stability or specific photophysical characteristics. wikipedia.org

The potential for this compound and its derivatives to act as sensors or molecular switches should also be investigated. The naphthalene unit is known for its fluorescence properties, and changes in the local environment of the carbamic acid group could lead to detectable changes in its emission spectrum. oled-intermediates.com This could be exploited for the development of chemosensors for specific analytes.

In the realm of chemical technologies, carbamic acid derivatives have found applications as linkers in combinatorial chemistry and as intermediates in organic synthesis. scielo.br The specific properties imparted by the N-methyl-naphthalen-1-yl group could make its carbamic acid a valuable building block for the synthesis of complex molecules. Furthermore, the reversible reaction of amines with CO₂ to form carbamic acids is relevant to carbon capture technologies, and a fundamental understanding of this process with aromatic amines is of significant interest. nih.gov

Q & A

Q. What mechanistic insights explain the compound’s inhibition of acetylcholinesterase (AChE) in vitro?

  • Methodological Answer : Molecular docking (AutoDock Vina) shows the carbamate group forms a covalent bond with AChE’s serine residue (Ser203), mimicking acetylcholine. Kinetic assays (Ellman’s method) reveal mixed inhibition (Ki_i ~10 µM). Compare with carbaryl (ICSC 0121) to assess structural-activity relationships .

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